molecular formula C16H14Br2N2O B13802098 4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine CAS No. 637302-99-9

4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13802098
CAS No.: 637302-99-9
M. Wt: 410.10 g/mol
InChI Key: PHWHEXUSISKNNQ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This specific compound is characterized by the presence of two bromine atoms, an isopropylphenyl group, and an amine group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps:

    Bromination: The starting material, 2-(4-isopropylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amination: The dibrominated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at the 5-position of the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dibromo-2-phenyl-1,3-benzoxazole: Similar structure but lacks the isopropyl group.

    4,6-Dibromo-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4,6-Dibromo-2-(4-isopropylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable subject of study in various research fields.

Properties

CAS No.

637302-99-9

Molecular Formula

C16H14Br2N2O

Molecular Weight

410.10 g/mol

IUPAC Name

4,6-dibromo-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C16H14Br2N2O/c1-8(2)9-3-5-10(6-4-9)16-20-15-12(21-16)7-11(17)14(19)13(15)18/h3-8H,19H2,1-2H3

InChI Key

PHWHEXUSISKNNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br

Origin of Product

United States

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